N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide
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Overview
Description
N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzoxathiine ring fused with a carboxamide group, and a cyanomethyl and propyl substituent. Its distinct chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzoxathiine precursor with cyanomethyl and propyl reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include the use of high-purity reagents and advanced purification techniques like chromatography to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents in the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzoxathiine ring, while reduction could lead to the formation of reduced amide derivatives .
Scientific Research Applications
N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it might interfere with the glycolytic process or lipid metabolism in cells, affecting cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
- N-cyanomethyl-2,3-dimethylpyridinium salts
- N-cyanoacetamides
- N-cyanomethyl-2-chloroisonicotinamide
Uniqueness
Compared to these similar compounds, N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide stands out due to its unique benzoxathiine ring structure and the presence of both cyanomethyl and propyl groups. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-8-16(9-7-15)14(17)12-10-19-13-6-4-3-5-11(13)18-12/h3-6,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWDGLZNHAFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1CSC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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